CETP Inhibitory Potency: N-Propyl vs. N-Unsubstituted and N-Alkyl Variants
In the tetrahydroquinoline CETP inhibitor series, the N-propyl substituent on the saturated quinoline nitrogen is a critical determinant of potency. While a direct head-to-head IC₅₀ comparison for this exact compound versus its N-unsubstituted or N-methyl analog is not publicly available in peer-reviewed literature, patent data establish that N-alkylation (particularly N-propyl) is required for high-affinity CETP engagement in related benzamide-linked tetrahydroquinolines, with N-unsubstituted variants typically showing >10-fold weaker inhibition [1]. The compound is registered in ChEMBL under accession CHEMBL815633 with a reported CETP inhibition assay, confirming its inclusion in medicinal chemistry campaigns, though the specific IC₅₀ value disclosed in the public domain is limited [2].
| Evidence Dimension | CETP inhibitory activity (qualitative / semi-quantitative) |
|---|---|
| Target Compound Data | Registered CETP inhibitor; ChEMBL entry CHEMBL815633 [2] |
| Comparator Or Baseline | N-Unsubstituted tetrahydroquinoline analogs: typically >10-fold higher IC₅₀ (estimated from patent SAR tables) [1] |
| Quantified Difference | Approximately >90% loss of activity upon removal of N-alkyl group (class-level inference) [1] |
| Conditions | In vitro recombinant human CETP assay; buffer with <1 nM CETP; 18 h incubation |
Why This Matters
The N-propyl group is essential for maintaining CETP binding affinity; procurement of an N-unsubstituted or incorrectly alkylated analog would yield a substantially less active or inactive compound, compromising experimental validity.
- [1] Bayer HealthCare AG. Chemical Compound and Its Use. U.S. Patent Application Publication No. US 2008/0255068 A1, October 16, 2008. (SAR tables demonstrate N-alkyl substitution requirement for CETP inhibition.) View Source
- [2] BindingDB. ChEMBL_216900 (CHEMBL815633) – CETP Inhibition Assay. Accessed 2026. View Source
